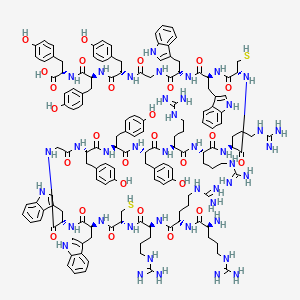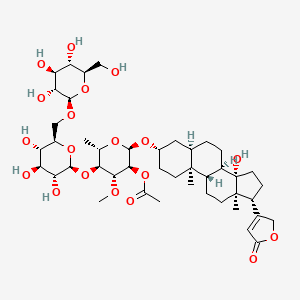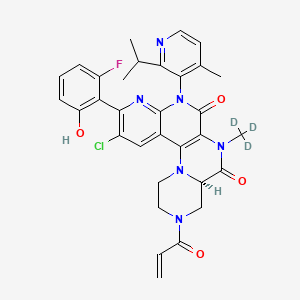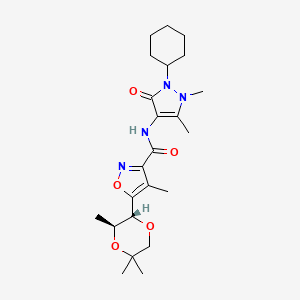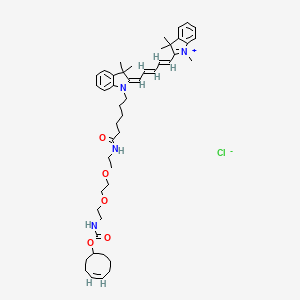
Cy5-PEG2-TCO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG2-TCO4 is a dye derivative of Cyanine 5 (Cy5) containing two polyethylene glycol (PEG) units. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing tetrazine groups . This compound is primarily used in research for its fluorescent properties, making it valuable in various imaging and labeling applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO4 involves the conjugation of Cyanine 5 (Cy5) with two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) group. The process typically includes the following steps:
Activation of Cy5: Cy5 is first activated to introduce reactive groups that can facilitate further conjugation.
PEGylation: The activated Cy5 is then reacted with polyethylene glycol (PEG) units to enhance its solubility and stability.
Introduction of TCO Group: Finally, the TCO group is introduced to the PEGylated Cy5, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG2-TCO4 primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-bearing molecules. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
Reagents: Tetrazine-bearing molecules are the primary reagents used in reactions with this compound.
Major Products
The major product formed from the reaction of this compound with tetrazine-bearing molecules is a stable conjugate that retains the fluorescent properties of Cy5. This conjugate is used for imaging and labeling purposes in various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG2-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical devices .
Wirkmechanismus
The mechanism of action of Cy5-PEG2-TCO4 involves its ability to undergo the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-bearing molecules. This reaction forms a stable conjugate that retains the fluorescent properties of Cy5, allowing for efficient labeling and imaging. The PEG units enhance the solubility and stability of the compound, while the TCO group facilitates the iEDDA reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG4-TCO: Contains four PEG units instead of two, offering enhanced solubility and stability.
Cy5-PEG2-NHS: Utilizes an N-hydroxysuccinimide (NHS) ester group for conjugation instead of the TCO group.
Cy5-PEG2-Azide: Features an azide group for click chemistry applications
Uniqueness
Cy5-PEG2-TCO4 is unique due to its combination of two PEG units and a TCO group, which provides a balance of solubility, stability, and reactivity. The iEDDA reaction with tetrazine-bearing molecules is highly selective and efficient, making this compound particularly valuable for bioconjugation and imaging applications .
Eigenschaften
Molekularformel |
C47H65ClN4O5 |
|---|---|
Molekulargewicht |
801.5 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h6-7,9,13-14,16-19,23-28,37H,8,10-12,15,20-22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6-; |
InChI-Schlüssel |
AIAQHUDEZKOTIV-NAFXZHHSSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


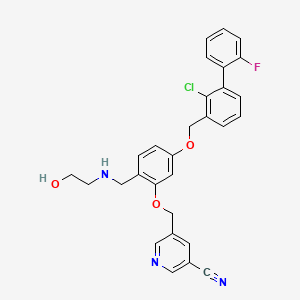

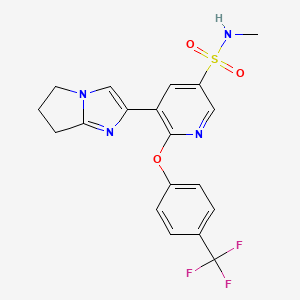
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
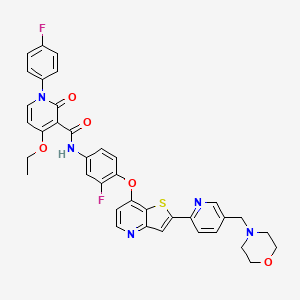
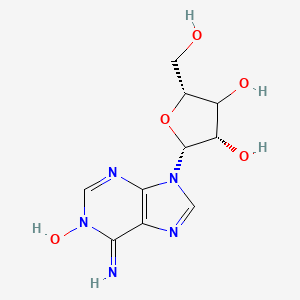

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
